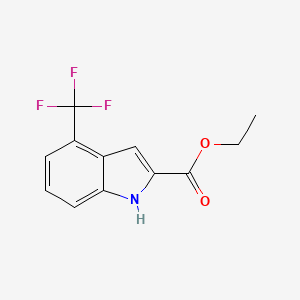

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

CAS No.: 317-60-2

Cat. No.: VC2452883

Molecular Formula: C12H10F3NO2

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 317-60-2 |

|---|---|

| Molecular Formula | C12H10F3NO2 |

| Molecular Weight | 257.21 g/mol |

| IUPAC Name | ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3 |

| Standard InChI Key | IWNCVQAHOSPMNO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F |

Introduction

Chemical Identity and Properties

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is characterized by its indole core structure with specific functional group modifications. The compound features a trifluoromethyl group at the 4-position of the indole ring and an ethyl carboxylate group at the 2-position, creating a molecule with distinctive chemical reactivity and biological potential.

Basic Chemical Information

The compound's fundamental chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate |

| CAS Number | 317-60-2 |

| Molecular Formula | C₁₂H₁₀F₃NO₂ |

| Molecular Weight | 257.21 g/mol |

| Purity (Commercial) | 98% |

| Release Date | April 4, 2025 |

The compound's identity is well-established in chemical databases and commercial catalogs, making it accessible for research purposes . The molecule contains key functional groups including an indole nitrogen (NH), a trifluoromethyl group (CF₃), and an ethyl ester moiety, all of which contribute to its chemical behavior and potential applications in various fields.

Structural Characteristics

The molecular structure of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate consists of a bicyclic indole core with a trifluoromethyl substituent at the 4-position and an ethyl carboxylate group at the 2-position. The presence of the trifluoromethyl group significantly alters the electron distribution within the molecule, enhancing its lipophilicity and potentially affecting its biological interactions.

The indole core features a benzene ring fused with a pyrrole ring, creating a nitrogen-containing heterocyclic structure that serves as a privileged scaffold in medicinal chemistry. The positioning of the trifluoromethyl group at the 4-position creates a unique electronic environment that distinguishes this compound from other indole derivatives and contributes to its specific chemical and biological properties .

Synthesis and Preparation Methods

The synthesis of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate involves specialized methods focused on the incorporation of the trifluoromethyl group into the indole structure, which represents a significant challenge in synthetic organic chemistry.

Trifluoromethylation Approaches

A primary method for synthesizing this compound involves the trifluoromethylation of indole derivatives. Recent advances in this field have led to the development of highly selective copper-catalyzed trifluoromethylation protocols that enable precise modification of the indole scaffold .

One notable approach utilizes a removable directing group to achieve high selectivity for the desired position. This method provides an efficient pathway to 2-position-selective trifluoromethylated heteroarenes, including indoles, pyrroles, benzofuran, and acetanilide derivatives . The reaction can be described as follows:

-

The use of N-Boc indole as a starting material

-

Reaction with a trifluoromethylating agent in the presence of a copper catalyst

-

Formation of a five-membered metallacycle at the C2 position through N-Boc-directed C-H activation

-

Introduction of the trifluoromethyl group with high position selectivity

The choice of copper catalyst significantly impacts the yield and selectivity of the reaction. For instance, using CuSO₄ as a catalyst in dimethylacetamide (DMA) at 85°C can lead to the successful formation of the C2-trifluoromethylated product .

Reaction Mechanism

The mechanism for the trifluoromethylation reaction typically involves radical intermediates. Experimental evidence using radical scavengers such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and BHT (butylated hydroxytoluene) has demonstrated the radical nature of this process .

The proposed mechanism includes:

-

Formation of CF₃ radicals from the trifluoromethylating agent

-

N-Boc-directed C-H activation at the C2 position of the indole

-

Incorporation of the trifluoromethyl group

-

Subsequent transformations to yield the final ethyl carboxylate-containing product

These synthetic approaches have been validated through detailed experimental work, with ¹⁹F NMR analysis confirming the formation of the desired products and the involvement of radical intermediates in the reaction pathway .

Biological Activity and Applications

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate belongs to a broader class of compounds that have demonstrated significant potential in medicinal chemistry, particularly as scaffolds for developing biologically active compounds.

Structure-Activity Relationships

Understanding the relationship between the structure of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate and its biological activity provides valuable insights for rational drug design and optimization.

Key Structural Features

Several structural elements of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate contribute to its potential biological activity:

-

The indole nitrogen and 2-carboxyl group can chelate metal ions (particularly Mg²⁺) within enzyme active sites

-

The indole core can engage in π-stacking interactions with aromatic amino acid residues or nucleic acid bases

-

The trifluoromethyl group at the 4-position enhances lipophilicity and may influence binding to hydrophobic pockets

-

The ethyl ester group provides a handle for further modifications and can be hydrolyzed to the corresponding carboxylic acid for enhanced metal chelation

Optimization Strategies

Research on related compounds suggests several strategies for optimizing the biological activity of derivatives based on Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate:

-

Modification of the C3 position to introduce groups that can interact with hydrophobic cavities near enzyme active sites

-

Conversion of the ethyl ester to the free carboxylic acid to enhance metal chelation

-

Introduction of additional hydrogen bond donors or acceptors to improve interactions with specific amino acid residues

These strategies have been validated through the development of compounds with significantly improved inhibitory activity against HIV-1 integrase. For example, some optimized indole-2-carboxylic acid derivatives have achieved IC₅₀ values as low as 0.13 μM, approaching the potency of established integrase inhibitors like raltegravir (0.06 μM) .

Research Findings and Future Directions

Recent research has significantly expanded our understanding of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate and related compounds, opening new avenues for further investigation and application.

Advances in Synthetic Methodology

The development of highly selective copper-catalyzed trifluoromethylation methods represents a significant advance in the synthesis of compounds like Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate . These methods offer several advantages:

-

High position selectivity for the desired location (C2 position)

-

Mild reaction conditions

-

No requirement for external ligands or additives

These synthetic advances facilitate the preparation of diverse libraries of trifluoromethylated indole derivatives for biological screening and structure-activity relationship studies.

Emerging Applications

Beyond its potential as a precursor for HIV-1 integrase inhibitors, Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate and its derivatives may find applications in other therapeutic areas where indole scaffolds have shown promise, including:

-

Anti-inflammatory agents

-

Anticancer compounds

-

Antimicrobial therapeutics

-

Central nervous system modulators

The unique combination of the indole core with the trifluoromethyl group creates a versatile scaffold that can be further modified to target a wide range of biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume